physicochemical properties of 2-Oxa-6-aza-spiro[3.3]heptane tosylate
physicochemical properties of 2-Oxa-6-aza-spiro[3.3]heptane tosylate
An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate
Executive Summary
The paradigm of drug discovery is continually evolving, with a pronounced shift towards molecules that occupy three-dimensional space, a concept often termed "escaping flatland."[1] In this context, strained spirocyclic systems have emerged as invaluable building blocks for enhancing molecular rigidity, metabolic stability, and target selectivity.[1][2] Among these, 2-Oxa-6-aza-spiro[3.3]heptane has garnered significant attention as a versatile surrogate for morpholine, offering improved physicochemical properties such as hydrophilicity and aqueous solubility.[3][4] This technical guide provides an in-depth analysis of the tosylate salt of this spirocycle, a form engineered for enhanced stability, crystallinity, and handling.[3] We will explore its core physicochemical properties, providing both established data and field-proven experimental protocols to empower researchers, chemists, and drug development professionals in leveraging this unique molecular scaffold.
Introduction: The Strategic Value of a Strained Spirocycle
The synthesis and application of novel heterocyclic building blocks are cornerstones of modern medicinal chemistry. The 2-Oxa-6-aza-spiro[3.3]heptane motif, composed of a fused oxetane and azetidine ring, presents a rigid, three-dimensional structure that is fundamentally different from traditional, more flexible heterocycles like piperidine or morpholine.[4][]
1.1. A Bioisostere with Enhanced Properties
While it can be considered an analogue of morpholine, the spiro[3.3]heptane core is not merely a substitution. Its strained ring system imparts distinct conformational rigidity and a precise spatial orientation of substituents, which can lead to enhanced receptor selectivity.[] Furthermore, this class of compounds has been shown to possess greater metabolic stability, a critical attribute for successful drug candidates.[1][4]
1.2. The Critical Role of the Tosylate Salt Form
The free base of 2-Oxa-6-aza-spiro[3.3]heptane can be challenging to handle and store long-term, with other salt forms like the oxalate suffering from stability issues.[6][7] The tosylate (p-toluenesulfonate) salt was developed as a robust solution. It provides a stable, crystalline, and well-defined solid that is more soluble and readily amenable to a wide range of chemical transformations, making it the preferred form for synthetic applications.[3]
Chemical Identity and Structural Analysis
A precise understanding of the molecule's identity is the foundation for all subsequent characterization.
2.1. Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | 2-Oxa-6-aza-spiro[3.3]heptane tosylate | Internal |
| CAS Number | 2083631-41-6 | |
| Molecular Formula | C₁₂H₁₇NO₄S | |
| Appearance | White Solid | |
| Purity | Typically ≥96% |
2.2. Structural Elucidation
The molecule consists of the cationic 2-Oxa-6-aza-spiro[3.3]heptane core, where the azetidine nitrogen is protonated, and the tosylate anion. The spirocyclic fusion of the four-membered oxetane and azetidine rings at a central quaternary carbon atom defines its unique and rigid geometry.
Key Physicochemical Properties and Measurement Protocols
Quantitative data is essential for predicting a compound's behavior in both chemical reactions and biological systems.
3.1. Thermal Properties: Melting Point and Stability
The strained four-membered rings in the spiro[3.3]heptane system can lead to lower thermal stability compared to larger ring systems, with the potential for ring-opening reactions at elevated temperatures.[] A sharp melting point is a key indicator of purity for a crystalline solid.
| Property | Expected Value |
| Melting Point | Not reported in available literature; expected to be a distinct point for the crystalline salt. A related derivative melts at 204-206 °C.[6] |
| Thermal Stability | The strained ring system may be susceptible to thermal degradation.[] |
Protocol 1: Melting Point Determination via Capillary Method
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Rationale: This standard technique provides a sharp, reproducible melting range, which is a primary indicator of sample purity.
-
Methodology:
-
Ensure the sample is completely dry by holding it under a high vacuum for at least 4 hours.
-
Finely crush a small amount of the white solid into a powder.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool by at least 20 °C.
-
Using a new sample, heat at a slower rate (1-2 °C/min) through the previously determined range.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
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3.2. Solubility Profile
The conversion of the parent amine to its tosylate salt is a deliberate strategy to enhance aqueous solubility.[3] The protonated nitrogen atom significantly increases the polarity of the molecule, facilitating its dissolution in polar solvents.[]
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | High |
| Ethereal | THF, Diethyl Ether | Low to Insoluble |
| Non-Polar | Toluene, Hexanes | Insoluble |
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Rationale: This equilibrium-based method provides the most accurate and reproducible measure of a compound's intrinsic solubility, which is critical for designing reaction conditions and preparing formulations.
-
Methodology:
-
Add an excess amount of 2-Oxa-6-aza-spiro[3.3]heptane tosylate to a known volume of the desired solvent (e.g., 10 mg in 1 mL) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Filter the suspension through a 0.45 µm syringe filter to remove the excess solid.
-
Dilute an aliquot of the clear filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or LC-MS method.
-
Express the solubility in units such as mg/mL or µg/mL.
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Acidity and Basicity (pKa)
The pKa value is a critical parameter that governs a molecule's ionization state at a given pH. For this compound, the relevant pKa is that of the protonated azetidinium cation. This value dictates its solubility, membrane permeability, and potential for ionic interactions with biological targets.
Protocol 3: pKa Determination via Potentiometric Titration
-
Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the pKa value—the pH at which the protonated and neutral species are in equal concentration.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the tosylate salt in deionized water or a water/co-solvent mixture (e.g., water/methanol) if required.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point or by calculating the first derivative of the titration curve.
-
Analytical and Spectroscopic Characterization Workflow
A multi-technique approach is necessary to confirm the structure and purity of the compound. The workflow below outlines a logical sequence for comprehensive characterization.
5.1. Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons of the tosylate counter-ion (typically two doublets in the 7-8 ppm region) and a singlet for the tosyl methyl group (~2.4 ppm). The aliphatic region (typically 4-5 ppm) will contain signals corresponding to the non-equivalent methylene protons of the oxetane and azetidine rings.
-
¹³C NMR: Will display signals for the aromatic and methyl carbons of the tosylate group, as well as the aliphatic carbons of the spirocyclic core, including the characteristic spiro-carbon signal.
-
Mass Spectrometry (HRMS): In positive ion mode, the spectrum will be dominated by the molecular ion for the cationic spirocycle (C₅H₁₀NO⁺). High-resolution mass spectrometry should confirm the exact mass consistent with this formula.
-
Infrared (IR) Spectroscopy: Key peaks are expected for N-H stretching (from the protonated amine), C-O-C stretching of the oxetane ether, and strong S=O stretching bands from the sulfonate group of the tosylate anion.
5.2. Protocol 4: Purity Determination by Reverse-Phase HPLC
-
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A well-designed method can separate the main compound from starting materials, by-products, and degradants.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the tosylate chromophore) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Analysis: Prepare a sample solution at ~1 mg/mL in a 50:50 water/acetonitrile mixture. Inject 5-10 µL. Purity is calculated based on the relative area percentage of the main peak.
-
Conclusion
2-Oxa-6-aza-spiro[3.3]heptane tosylate is more than just a novel building block; it is a strategically designed chemical entity that addresses several challenges in modern drug discovery. Its rigid three-dimensional structure, combined with the enhanced stability and solubility afforded by the tosylate salt form, makes it an exceptionally valuable tool for medicinal chemists. The physicochemical properties and analytical protocols detailed in this guide provide the foundational knowledge required for its effective storage, handling, and implementation in the synthesis of next-generation therapeutics.
References
- 2-Oxa-6-aza-spiro[3.3]heptane tosylate | 2083631-41-6 - Sigma-Aldrich. (URL: )
- CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane) - BOC Sciences. (URL: )
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- 13573-28-9|6-Tosyl-2-oxa-6-azaspiro[3.3]heptane - BLDpharm. (URL: )
- Synthesis of 2-Oxa-6-azaspiro[3.
- 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 - ChemicalBook. (URL: )
- 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 - Sigma-Aldrich. (URL: )
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (URL: [Link])
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem. (URL: [Link])
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (URL: [Link])
-
2-oxa-6-azaspiro[3.3]heptane (C5H9NO) - PubChemLite. (URL: [Link])
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed. (URL: [Link])
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: [Link])
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
